(R)-Amino-cyclopropyl-acetic acid methyl ester
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Overview
Description
®-Amino-cyclopropyl-acetic acid methyl ester is a chiral compound with a cyclopropyl ring, an amino group, and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Amino-cyclopropyl-acetic acid methyl ester typically involves the esterification of ®-Amino-cyclopropyl-acetic acid. One common method is the reaction of the amino acid with methanol in the presence of a catalyst such as trimethylchlorosilane (TMSCl) at room temperature . This method is advantageous due to its mild reaction conditions and high yields.
Industrial Production Methods
Industrial production of ®-Amino-cyclopropyl-acetic acid methyl ester may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-Amino-cyclopropyl-acetic acid methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield ®-Amino-cyclopropyl-acetic acid and methanol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for converting esters to alcohols.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Hydrolysis: ®-Amino-cyclopropyl-acetic acid and methanol.
Reduction: ®-Amino-cyclopropyl-ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-Amino-cyclopropyl-acetic acid methyl ester has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and chiral intermediates.
Biology: The compound can be used in studies involving enzyme-substrate interactions and protein-ligand binding.
Industry: It can be used in the synthesis of fine chemicals and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of ®-Amino-cyclopropyl-acetic acid methyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate biological pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
(S)-Amino-cyclopropyl-acetic acid methyl ester: The enantiomer of the ®-form, with similar chemical properties but different biological activities.
Cyclopropyl-acetic acid methyl ester: Lacks the amino group, resulting in different reactivity and applications.
Amino-acetic acid methyl ester: Lacks the cyclopropyl ring, leading to different steric and electronic properties.
Uniqueness
®-Amino-cyclopropyl-acetic acid methyl ester is unique due to its chiral nature and the presence of both an amino group and a cyclopropyl ring. These features contribute to its distinct reactivity and potential for selective interactions with biological targets.
Properties
IUPAC Name |
methyl (2R)-2-amino-2-cyclopropylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-9-6(8)5(7)4-2-3-4/h4-5H,2-3,7H2,1H3/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIFONPEUDXXJV-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CC1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](C1CC1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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